Isothiazolo[5,4-b]pyridin-3-ol
Overview
Description
Isothiazolo[5,4-b]pyridin-3-ol is a heterocyclic compound with the molecular formula C6H4N2OS. It is characterized by a fused ring structure consisting of an isothiazole ring and a pyridine ring.
Mechanism of Action
Target of Action
Isothiazolo[5,4-b]pyridin-3-ol is a potent inhibitor of Phosphoinositide 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them crucial in the development and progression of many cancers .
Mode of Action
This compound interacts with PI3Ks, inhibiting their activity .
Biochemical Pathways
By inhibiting PI3Ks, this compound disrupts the PI3K signaling pathway . This pathway plays a key role in regulating the cell cycle, so its disruption can lead to the inhibition of cell growth and proliferation, and ultimately to cell death .
Result of Action
The inhibition of PI3Ks by this compound leads to a decrease in cell growth and proliferation . In the context of cancer, this can result in the inhibition of tumor growth .
Biochemical Analysis
Biochemical Properties
Isothiazolo[5,4-b]pyridin-3-ol has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) enzymatic activity . This interaction involves the binding of this compound to the active site of the enzyme, leading to the inhibition of its activity .
Cellular Effects
The inhibition of PI3K by this compound can have significant effects on cellular processes. PI3K is involved in various cell signaling pathways, and its inhibition can affect cell function, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PI3K. It binds to the enzyme, inhibiting its activity and leading to changes in cell signaling pathways and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiazolo[5,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with sulfur and an oxidizing agent to form the isothiazole ring, followed by further functionalization to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: Isothiazolo[5,4-b]pyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine: Similar in structure but with a sulfur atom replacing the oxygen in the isothiazole ring.
Isothiazolo[4,5-b]pyridine: Another closely related compound with slight variations in the ring fusion pattern.
Uniqueness: Isothiazolo[5,4-b]pyridin-3-ol stands out due to its specific ring structure and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable scaffold for developing new compounds with diverse applications .
Properties
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYKHZDQKQRTDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-60-4 | |
Record name | 2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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